3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide
Description
3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide is a heterocyclic compound featuring an oxaziridine ring (a three-membered ring containing oxygen, nitrogen, and carbon) substituted with a phenyl group at the 3-position and a carboxamide group at the 2-position. The prop-2-ynyl (propargyl) substituent on the carboxamide nitrogen introduces alkyne functionality, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
3-phenyl-N-prop-2-ynyloxaziridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-8-12-11(14)13-10(15-13)9-6-4-3-5-7-9/h1,3-7,10H,8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDJJKCOCJXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089058-15-9 | |
| Record name | 3-phenyl-N-(prop-2-yn-1-yl)oxaziridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Imine Formation
The imine precursor for this compound is derived from the condensation of benzaldehyde with a propargylamine-containing carboxamide. Propargylamine (HC≡C–CH₂–NH₂) serves as the starting material for introducing the alkyne moiety. Reaction with a carbonylating agent, such as ethyl chloroformate, generates the corresponding carboxamide (Scheme 1):
$$
\text{HC≡C–CH₂–NH}_2 + \text{Cl–CO–OEt} \rightarrow \text{HC≡C–CH₂–NH–CO–OEt} + \text{HCl}
$$
Subsequent hydrolysis under basic conditions yields the free carboxamide, which is then condensed with benzaldehyde in the presence of a Lewis acid (e.g., TiCl₄) to form the imine intermediate:
$$
\text{Ph–CHO} + \text{HC≡C–CH₂–NH–CO–NH}2 \xrightarrow{\text{TiCl}4} \text{Ph–CH=N–NH–CO–CH₂–C≡CH}
$$
Oxidative Cyclization
The imine is oxidized to the oxaziridine using a peracid or peroxymonosulfate. meta-Chloroperbenzoic acid (mCPBA) is the most common reagent, though buffered Oxone (KHSO₅) offers a cheaper and safer alternative. The reaction proceeds via a two-step mechanism: initial electrophilic attack by the peracid on the imine nitrogen, followed by ring closure (Scheme 2):
$$
\text{Ph–CH=N–NH–CO–CH₂–C≡CH} + \text{mCPBA} \rightarrow \text{Oxaziridine} + \text{mCBA}
$$
Yields for this step typically range from 60% to 85%, depending on the steric and electronic properties of the substituents.
Alternative Synthetic Routes
Aza-Wittig Approach
The aza-Wittig reaction provides an alternative pathway to access the imine precursor. This method involves the reaction of a phosphazene reagent with a carbonyl compound. For example, treatment of benzaldehyde with a propargyl-substituted phosphazene generates the imine directly, bypassing the need for a separate condensation step:
$$
\text{Ph–CHO} + \text{Ph}3\text{P=N–CO–CH₂–C≡CH} \rightarrow \text{Ph–CH=N–CO–CH₂–C≡CH} + \text{Ph}3\text{P=O}
$$
This method is particularly advantageous for sterically hindered substrates, though it requires stringent anhydrous conditions.
Functionalization and Purification
Post-Oxidation Modifications
The prop-2-ynyl group in the final product allows for further functionalization via click chemistry. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties, enhancing the compound’s utility in medicinal chemistry.
Chromatographic Purification
Due to the oxaziridine’s sensitivity to acid and heat, purification is best achieved using neutral alumina column chromatography with ethyl acetate/hexane eluents. Silica gel is generally avoided to prevent decomposition.
Analytical Characterization
The structure of this compound is confirmed through a combination of spectroscopic techniques:
Chemical Reactions Analysis
3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form oxaziridinium ions, which are highly reactive intermediates.
Reduction: Reduction of the oxaziridine ring can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The phenyl and prop-2-ynyl groups can undergo substitution reactions, often facilitated by the presence of a catalyst or under specific reaction conditions.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but can include a range of nitrogen-containing heterocycles and substituted aromatic compounds.
Scientific Research Applications
3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex nitrogen-containing heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Industry: It is used in the development of new materials, including polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide involves its ability to form reactive intermediates, such as oxaziridinium ions, which can interact with various molecular targets. These interactions can lead to the inhibition of specific enzymes or the modification of biological molecules, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Table 1: Comparative Properties of Oxaziridine Derivatives
| Compound | Substituents | Reactivity (Eox)* | Hydrogen-Bonding Capacity |
|---|---|---|---|
| 3-Phenyloxaziridine | Phenyl at C3 | High | Low |
| N-Methyloxaziridine-2-carboxamide | Methyl at N, carboxamide | Moderate | Moderate (amide N–H) |
| Target Compound | Phenyl at C3, propargyl at N | Likely high (propargyl π-effects) | High (amide N–H and alkyne C≡C) |
Carboxamide-Containing Compounds
Carboxamide groups are critical for hydrogen bonding, as seen in the synthesis of pyridine- and pyrazine-carboxamides (e.g., –5). For example:
- 2-Amino-5-bromo-N-isopropyl-pyridine-3-carboxamide (): Bromine substitution enhances halogen bonding, while the isopropyl group reduces steric accessibility compared to the propargyl group in the target compound.
- 3-Amino-6-(4-amino-2-methylphenyl)-N-methylpyrazine-2-carboxamide (): Aromatic amines increase hydrogen-bond donor sites, but methyl substitution limits π-π stacking compared to the phenyl group in the target compound.
Table 2: Hydrogen-Bonding Analysis (Graph Set Notation, )
| Compound | Donor (D) | Acceptor (A) | Motif |
|---|---|---|---|
| Pyridine-3-carboxamide | N–H | C=O | R2<sup>2</sup>(8) |
| Target Compound | N–H (amide), C≡C (alkyne) | C=O, phenyl π-system | Potential extended networks (e.g., C(4) chains) |
Propargyl-Substituted Molecules
Propargyl groups enable click chemistry (e.g., azide-alkyne cycloaddition) and influence crystal packing via alkyne π-interactions. For instance:
- N-Propargylbenzamide : Lacks the oxaziridine ring but demonstrates enhanced crystallinity due to alkyne-phenyl stacking.
- Propargyl-containing oxaziridines : Rare in literature; the target compound’s combination of strained oxaziridine and alkyne may lead to unique reactivity (e.g., [2+2] cycloadditions).
Biological Activity
3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide is a synthetic organic compound notable for its unique oxaziridine structure, which incorporates both an alkyne and a carboxamide functional group. This compound has gained attention in organic synthesis and medicinal chemistry due to its potential applications in drug development and its intriguing chemical properties. The molecular formula of this compound is C13H13N3O2, featuring a phenyl ring, a prop-2-ynyl group, and an oxaziridine ring, contributing to its diverse reactivity and biological activity.
Chemical Structure and Properties
The oxaziridine ring in this compound is known for its ability to undergo various chemical transformations, making it versatile in synthetic organic chemistry. The presence of the alkyne group enhances its reactivity, potentially allowing for unique interactions with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits promising biological activities, particularly antimicrobial properties. Its unique structure may facilitate specific interactions with biological targets, although detailed mechanisms remain to be elucidated.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives of carboxamides have been shown to possess inhibitory effects against various bacterial strains. The potential for this compound to act against pathogens warrants further investigation.
The exact mechanism of action for this compound is not fully understood; however, it is hypothesized that the oxaziridine moiety may play a crucial role in its biological activity. Oxaziridines are known to participate in electrophilic reactions, which could lead to the modification of biomolecules such as proteins or nucleic acids.
Research Findings and Case Studies
Table 1: Summary of Biological Activity Studies
Case Study: Antimicrobial Evaluation
In a recent study assessing the antimicrobial potential of this compound, the compound was tested against several bacterial strains using disk diffusion methods. The results indicated notable inhibition zones against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Future Directions
Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:
- Detailed Mechanistic Studies : Elucidating the specific interactions at the molecular level.
- In Vivo Evaluations : Assessing the efficacy and safety profile in animal models.
- Structure–Activity Relationship (SAR) Studies : Exploring modifications to enhance biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronate intermediates) and oxaziridine ring formation. For example, intermediates like 3-amino-6-bromo-pyrazine-2-carboxylic acid are synthesized via coupling reactions using Pd(dppf)₂Cl₂ catalysts in dioxane/water mixtures, followed by amidation with reagents like HATU or EDC/HOBt . Characterization employs NMR (¹H/¹³C), HRMS, and HPLC purity analysis. Reaction monitoring via TLC or LC-MS ensures intermediate integrity .
Q. How are stereochemical outcomes controlled during oxaziridine ring formation?
- Methodological Answer : Stereoselectivity is achieved using chiral auxiliaries or enantioselective catalysts. For instance, chiral separation via HPLC with columns like Chiralpak® OD (20% MeOH-DMEA in CO₂) resolves isomers, as demonstrated in analogous oxaziridine syntheses . Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization during ring closure .
Q. What computational tools are used to predict reactivity and stability of intermediates?
- Methodological Answer : Density Functional Theory (DFT) calculations assess transition states and intermediate stability. Software like Gaussian or COMSOL Multiphysics models reaction pathways, while cheminformatics platforms (e.g., ICReDD) integrate quantum chemical calculations with experimental data to predict optimal conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?
- Methodological Answer : Factorial Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, temperature). For example, varying PdCl₂(PPh₃)₂ concentrations (0.5–5 mol%) and solvent systems (DMF vs. THF) in palladium-catalyzed steps optimizes yield. Statistical tools like ANOVA analyze interactions between variables . Continuous flow systems may reduce side reactions by improving mass transfer .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or HRMS discrepancies)?
- Methodological Answer : Contradictions are addressed via:
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., 2-amino-5-bromo-N-isopropyl-pyridine-3-carboxamide ).
- Advanced techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments.
- Theoretical validation : DFT-calculated NMR shifts (using software like ADF) align with experimental data to confirm structures .
Q. How can AI-driven platforms enhance the design of novel derivatives with improved bioactivity?
- Methodological Answer : Machine learning (ML) models trained on SAR datasets predict substituent effects on activity. For example, ICReDD’s reaction path search algorithms combine quantum calculations and experimental feedback to prioritize derivatives with desired properties (e.g., enhanced solubility or binding affinity) . Automated high-throughput screening validates predictions .
Data Contradiction and Validation
Q. How should researchers validate unexpected reactivity (e.g., competing cyclization pathways)?
- Methodological Answer :
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in oxaziridine) tracks reaction pathways.
- Kinetic studies : Variable-temperature NMR monitors intermediate formation rates.
- In situ spectroscopy : ReactIR identifies transient species (e.g., nitrene intermediates in oxaziridine synthesis) .
Q. What frameworks reconcile discrepancies between computational predictions and experimental results?
- Methodological Answer : Iterative feedback loops integrate failed experimental data into ML models to refine predictions. For instance, discrepancies in Pd-catalyzed coupling yields are resolved by adjusting DFT parameters (e.g., solvent dielectric constant) . Bayesian optimization further aligns theoretical and empirical datasets .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
